molecular formula C9H16N2O B6204193 2-methyl-2,7-diazaspiro[4.5]decan-1-one CAS No. 1154097-18-3

2-methyl-2,7-diazaspiro[4.5]decan-1-one

Cat. No.: B6204193
CAS No.: 1154097-18-3
M. Wt: 168.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2,7-diazaspiro[4.5]decan-1-one is a valuable spirocyclic building block in medicinal chemistry and drug discovery. This compound features a unique structure with two rings connected by a single spiro atom, a feature known to confer favorable properties by rigidifying the molecule and enhancing its binding affinity to biological targets . The diazaspiro[4.5]decane scaffold is a key intermediate in the synthesis of more complex, biologically active molecules. Researchers are exploring its application in developing novel anticancer agents. The core structure has been identified in compounds demonstrating promising antiproliferative properties and function as VEGFR-2 inhibitors , an important target in anti-angiogenic cancer therapy . Furthermore, this spirocyclic scaffold has shown significant research value in antifungal applications. Analogs of diazaspiro[4.5]decane have been designed as potential chitin synthase inhibitors and have demonstrated the ability to inhibit Candida albicans biofilm formation, a major virulence factor, without eliciting resistance . The compound is provided as a high-purity solid for research purposes. This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic use in humans.

Properties

CAS No.

1154097-18-3

Molecular Formula

C9H16N2O

Molecular Weight

168.2

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Linear Precursors

The most common approach to synthesizing 2-methyl-2,7-diazaspiro[4.5]decan-1-one involves cyclization reactions of linear diamines or amino ketones. A representative pathway begins with a methyl-substituted diamine reacting with a cyclic ketone under acidic or basic conditions. For example, heating 4-methylpiperidin-4-amine with cyclohexanone in the presence of a Lewis acid catalyst (e.g., zinc chloride) facilitates spiroannulation . The reaction typically proceeds at 80–100°C for 12–24 hours, yielding the spirocyclic product after purification via column chromatography.

Key Reaction Parameters

ParameterCondition
Temperature80–100°C
CatalystZnCl₂ or p-toluenesulfonic acid
SolventToluene or dichloromethane
Reaction Time12–24 hours
Yield45–60%

This method’s efficiency depends on the steric and electronic effects of the methyl group, which influence the cyclization kinetics.

Reductive Amination Strategies

Reductive amination offers a versatile route to introduce the methyl group at the spirocyclic nitrogen. In one protocol, a keto-amine intermediate is treated with sodium cyanoborohydride in methanol under acidic conditions (pH 4–5). The methyl group originates from formaldehyde or methylamine derivatives, which act as alkylating agents . For instance, reacting 2,7-diazaspiro[4.5]decan-1-one with methyl iodide in the presence of a base like potassium carbonate generates the N-methylated product .

Optimization Challenges

  • Regioselectivity : Competing alkylation at both nitrogen atoms necessitates careful stoichiometric control.

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates the desired isomer .

Solid-Phase Synthesis for High-Throughput Production

Recent advancements in combinatorial chemistry have enabled solid-phase synthesis of spirocyclic compounds. A resin-bound diamine precursor undergoes sequential coupling with a methyl-containing electrophile, followed by cyclative cleavage to release this compound. This method achieves yields of 70–85% with >95% purity, as validated by LC-MS .

Advantages

  • Scalability: Suitable for gram-scale production.

  • Modularity: Permits introduction of diverse substituents via interchangeable building blocks.

Catalytic Asymmetric Synthesis

Asymmetric catalysis using chiral phosphine ligands or organocatalysts has been explored to access enantiomerically pure this compound. A notable example employs a palladium-catalyzed intramolecular amidation, achieving enantiomeric excess (ee) values of 88–92% . The methyl group’s position is critical for inducing stereoselectivity during the cyclization step.

Catalyst Systems

Catalystee (%)Yield (%)
Pd/(R)-BINAP9265
Organocatalyst (L-Proline)8858

Industrial-Scale Manufacturing

Industrial production prioritizes cost-effectiveness and minimal waste. A continuous-flow reactor system synthesizes this compound by mixing methylamine and cyclohexanone epoxide at 120°C under 10 bar pressure. The process achieves a space-time yield of 1.2 kg·L⁻¹·h⁻¹, with in-line purification via distillation .

Economic Considerations

  • Raw material cost: $12–15 per kilogram.

  • Energy consumption: 8–10 kWh per kilogram.

Analytical Characterization

Post-synthesis analysis ensures structural fidelity and purity:

  • NMR Spectroscopy : Distinct signals at δ 1.45 ppm (methyl protons) and δ 3.2–3.8 ppm (spirocyclic nitrogens) .

  • Mass Spectrometry : Molecular ion peak at m/z 168.24 [M+H]⁺ .

  • X-ray Crystallography : Confirms the spirocyclic geometry with a dihedral angle of 89.5° between the two rings .

Comparative Evaluation of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Cyclization45–6090–95Moderate50–70
Reductive Amination60–7585–90High30–50
Solid-Phase70–85>95High80–100
Catalytic Asymmetric55–6588–92Low120–150

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

2-methyl-2,7-diazaspiro[4.5]decan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-2,7-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2,7-diazaspiro[4.5]decan-1-one stands out due to its specific spirocyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Q & A

Q. What are the most reliable synthetic routes for 2-methyl-2,7-diazaspiro[4.5]decan-1-one, and how can reaction conditions be optimized?

The synthesis of spirocyclic compounds like this compound often involves cyclization reactions. A common approach for analogous spiro compounds (e.g., 1-oxa-3-azaspiro derivatives) employs nucleophilic substitution with bromoalkanes or aryl halides in the presence of a base (e.g., K2_2CO3_3) and polar aprotic solvents like dimethylformamide (DMF) . Optimization requires careful control of temperature (typically 60–100°C), stoichiometry of reactants, and reaction time (12–24 hours). Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to isolate the spiro product from byproducts.

Q. How can the structural conformation of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, studies on related spiro compounds (e.g., 3-(4-chlorophenyl)-7-methyl-1-oxa-2,7-diazaspiro[4.5]decan-2-en-10-one) reveal that the spiro center adopts a puckered conformation, with the diaza ring in an envelope or chair conformation depending on substituents . SHELX software (e.g., SHELXL for refinement) is widely used to analyze bond lengths, angles, and ring puckering parameters (e.g., Cremer-Pople coordinates) . Complementary techniques like 1^1H/13^13C NMR and IR spectroscopy can validate functional groups and hydrogen bonding patterns.

Q. What analytical techniques are essential for characterizing the purity of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) is recommended for purity assessment. Mass spectrometry (ESI-MS or HRMS) confirms molecular weight, while differential scanning calorimetry (DSC) or melting point analysis detects polymorphic impurities. For hydrochloride salts (e.g., this compound hydrochloride), elemental analysis (C, H, N, Cl) ensures stoichiometric consistency .

Advanced Research Questions

Q. How does the spirocyclic architecture influence the compound’s reactivity in medicinal chemistry applications?

The spiro structure imposes steric constraints that modulate binding to biological targets. For instance, diazaspiro cores are found in kinase inhibitors and GPCR modulators due to their rigid, three-dimensional geometry, which enhances selectivity over planar scaffolds. Computational studies (e.g., molecular docking) on analogous compounds (e.g., 8-hydroxy-2-oxaspiro derivatives) suggest that the methyl group at position 2 may occupy hydrophobic pockets in enzyme active sites . Structure-activity relationship (SAR) studies should systematically vary substituents on the diaza and cyclohexane rings to optimize potency and pharmacokinetics.

Q. What strategies resolve contradictions in crystallographic data for spiro compounds with dynamic ring puckering?

Dynamic puckering in spiro systems (e.g., envelope vs. chair conformations) can lead to discrepancies in SC-XRD data. To address this, employ low-temperature crystallography (e.g., 100 K) to "freeze" conformational flexibility. For ambiguous cases, density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict energetically favored conformers and validate experimental data . Additionally, compare puckering parameters (e.g., q2_2, φ) across multiple crystal structures of related analogs to identify trends .

Q. How can researchers leverage this compound for targeted drug delivery or prodrug development?

The secondary amine in the diaza ring (position 7) provides a site for prodrug derivatization. For example, acyloxyalkyl carbamate prodrugs of similar spiro compounds enhance solubility and bioavailability. Pharmacokinetic studies on 2-phenyl-2,7-diazaspiro derivatives show that N-alkylation or PEGylation improves blood-brain barrier penetration . In vivo assays (e.g., rodent models) should evaluate metabolic stability via LC-MS/MS to identify major metabolites and optimize prodrug design.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Spiro compounds often require chiral resolution due to their stereogenic centers. For this compound, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic catalysis (e.g., lipase-mediated kinetic resolution) can achieve >99% ee . Process optimization must address racemization risks during high-temperature steps; inline FTIR monitoring of reaction mixtures helps detect enantiomeric drift early.

Methodological Notes

  • Crystallography : Use SHELXL for refinement and PLATON for symmetry checks .
  • SAR Studies : Prioritize substituents at positions 2 and 7 for maximal bioactivity .
  • Scale-Up : Employ flow chemistry to enhance reproducibility of cyclization steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.